4,4-difluorobut-2-ynoic Acid
CAS No.: 110680-65-4
Cat. No.: VC7936593
Molecular Formula: C4H2F2O2
Molecular Weight: 120.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110680-65-4 |
|---|---|
| Molecular Formula | C4H2F2O2 |
| Molecular Weight | 120.05 g/mol |
| IUPAC Name | 4,4-difluorobut-2-ynoic acid |
| Standard InChI | InChI=1S/C4H2F2O2/c5-3(6)1-2-4(7)8/h3H,(H,7,8) |
| Standard InChI Key | LDPYBCPZBJVBAB-UHFFFAOYSA-N |
| SMILES | C(#CC(=O)O)C(F)F |
| Canonical SMILES | C(#CC(=O)O)C(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
4,4-Difluorobut-2-ynoic acid consists of a four-carbon chain with a triple bond between carbons 2 and 3 and two fluorine atoms attached to carbon 4. The carboxylic acid group () at carbon 1 enhances its acidity compared to non-fluorinated analogs. The InChIKey LDPYBCPZBJVBAB-UHFFFAOYSA-N and SMILES C(#CC(=O)O)C(F)F uniquely define its spatial arrangement. The fluorine atoms induce electron-withdrawing effects, stabilizing the conjugated system and influencing reactivity.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 120.05 g/mol |
| CAS Number | 110680-65-4 |
| IUPAC Name | 4,4-difluorobut-2-ynoic acid |
The compound’s solubility in polar solvents like water is limited due to the hydrophobic fluorine atoms, but it dissolves readily in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Synthesis and Reactivity
Chemical Reactivity
The triple bond and fluorine substituents enable diverse reactions:
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Nucleophilic Additions: The electron-deficient alkyne participates in reactions with nucleophiles, forming substituted alkenes.
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Cycloadditions: The triple bond engages in [2+2] or [3+2] cycloadditions to generate heterocyclic compounds.
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Salt Formation: Reaction with bases like NaOH produces sodium 4,4-difluorobut-2-ynoate (), a water-soluble derivative.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Fluorinated compounds are pivotal in drug design due to their metabolic stability and bioavailability. 4,4-Difluorobut-2-ynoic acid serves as a precursor for bioactive molecules, including kinase inhibitors and anti-inflammatory agents. For instance, fluorinated diaryl ethers derived from similar structures inhibit cyclooxygenase (COX) enzymes.
Material Science
The compound’s rigidity and electronegativity make it suitable for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings and electronic components.
Related Compounds and Derivatives
Sodium 4,4-Difluorobut-2-ynoate
This sodium salt (, MW 142.037) enhances solubility in aqueous systems, facilitating its use in coupling reactions and catalysis. Its synthesis involves treating the parent acid with sodium bicarbonate.
Ethyl 4,4-Difluorobut-2-ynoate
A volatile ester derivative (), this compound is flammable and used in esterification reactions. Hydrolysis yields the parent acid under controlled conditions.
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